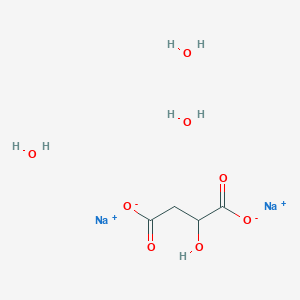
Disodium;2-hydroxybutanedioate;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-hydroxybutanedioate;trihydrate, also known as disodium hydrogen citrate sesquihydrate, is a chemical compound with the molecular formula C12H18Na4O17. It is a white crystalline powder that is highly soluble in water. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium;2-hydroxybutanedioate;trihydrate can be synthesized through the neutralization of citric acid with sodium hydroxide. The reaction typically involves dissolving citric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline form of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is typically produced in large reactors where citric acid and sodium hydroxide are mixed under controlled temperature and pressure conditions. The resulting solution is then subjected to crystallization and drying processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-hydroxybutanedioate;trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various carboxylic acids, while substitution reactions can yield a wide range of derivatives .
Scientific Research Applications
Disodium;2-hydroxybutanedioate;trihydrate has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.
Medicine: It is used in pharmaceutical formulations as a stabilizing agent and to enhance the solubility of certain drugs.
Industry: this compound is used in the food industry as a preservative and flavoring agent.
Mechanism of Action
The mechanism of action of disodium;2-hydroxybutanedioate;trihydrate involves its ability to chelate metal ions and act as a buffering agent. By binding to metal ions, it can prevent unwanted reactions and stabilize various chemical and biological systems. The compound’s buffering capacity helps maintain a stable pH in solutions, which is crucial for many biochemical and industrial processes .
Comparison with Similar Compounds
Similar Compounds
Disodium hydrogen phosphate: Another commonly used buffering agent with similar properties.
Sodium citrate: Used in similar applications but has different chemical properties and solubility.
Sodium acetate trihydrate: Used in heat storage applications and has different thermal properties
Uniqueness
Disodium;2-hydroxybutanedioate;trihydrate is unique due to its specific chemical structure, which allows it to chelate metal ions effectively and act as a versatile buffering agent. Its high solubility in water and stability under various conditions make it particularly valuable in scientific and industrial applications .
Properties
Molecular Formula |
C4H10Na2O8 |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
disodium;2-hydroxybutanedioate;trihydrate |
InChI |
InChI=1S/C4H6O5.2Na.3H2O/c5-2(4(8)9)1-3(6)7;;;;;/h2,5H,1H2,(H,6,7)(H,8,9);;;3*1H2/q;2*+1;;;/p-2 |
InChI Key |
IBASFZCDVTYPFX-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


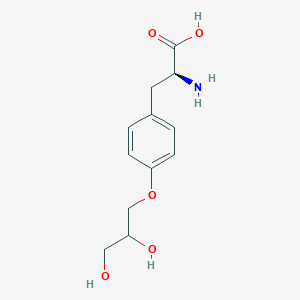

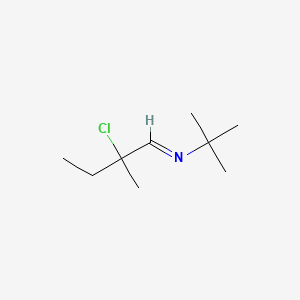

![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
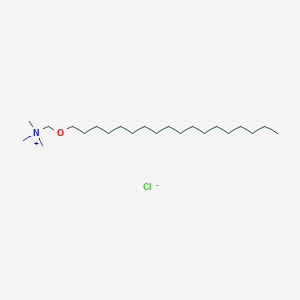
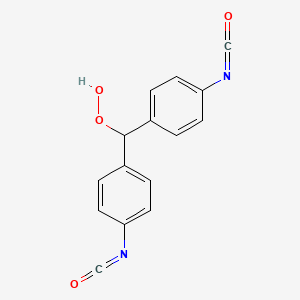
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)

![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)
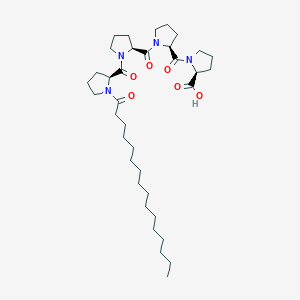
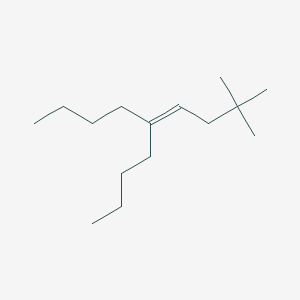
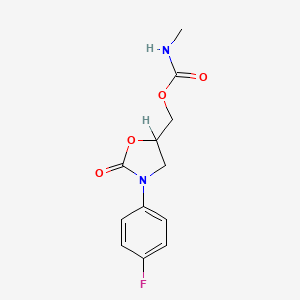
![(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol](/img/structure/B14491544.png)
